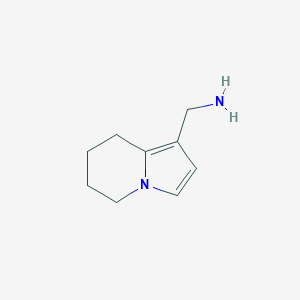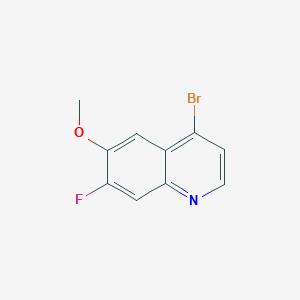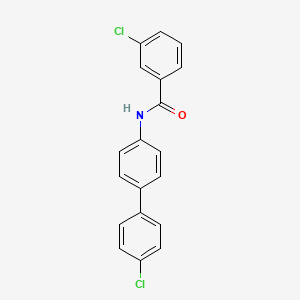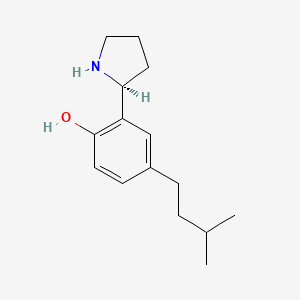
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a phenol group
Méthodes De Préparation
The synthesis of (S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol typically involves several steps, including the formation of the pyrrolidine ring and its subsequent attachment to the phenol group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment to Phenol Group: The pyrrolidine ring is then attached to the phenol group through a series of reactions, which may include nucleophilic substitution or other coupling reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of (S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol can be compared with other similar compounds, such as:
4-(Pyrrolidin-2-yl)phenol: This compound lacks the isopentyl group, which may affect its chemical properties and biological activities.
4-Isopentylphenol: This compound lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(Pyrrolidin-2-yl)phenol: This compound has a different substitution pattern, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the features of both the pyrrolidine ring and the isopentyl group, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-(3-methylbutyl)-2-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-11(2)5-6-12-7-8-15(17)13(10-12)14-4-3-9-16-14/h7-8,10-11,14,16-17H,3-6,9H2,1-2H3/t14-/m0/s1 |
Clé InChI |
ZVSSUKSUKHABBD-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)CCC1=CC(=C(C=C1)O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C)CCC1=CC(=C(C=C1)O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


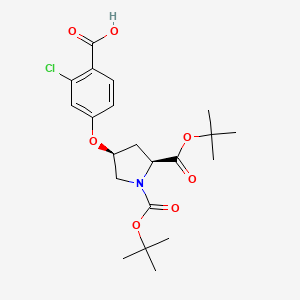
![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)
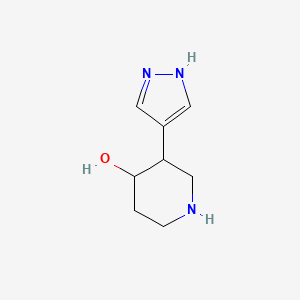
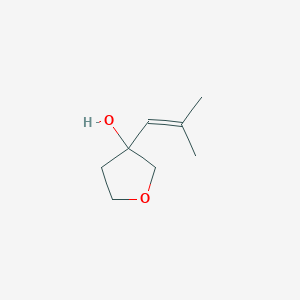

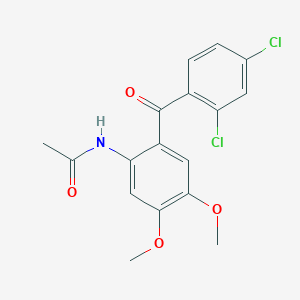
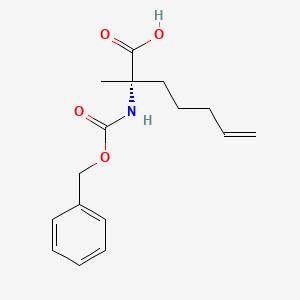
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
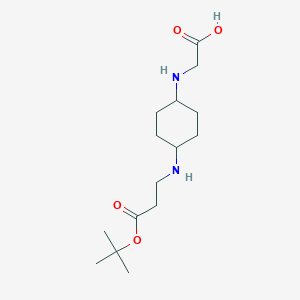
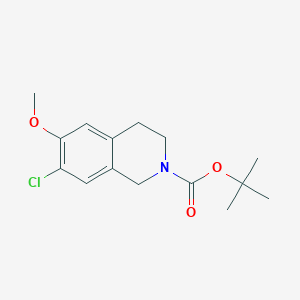
![5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
